Methyl 2-amino-2-(oxolan-3-yl)acetate
Description
Methyl 2-amino-2-(oxolan-3-yl)acetate is a heterocyclic amino acid ester featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and CAS numbers 1218276-81-3 (free base) and 1638759-46-2 (oxalic acid salt) . The compound is primarily used in research settings for synthesizing pharmacologically active molecules or as a chiral building block in organic chemistry. Its structure combines a polar oxolane ring with an ester-functionalized amino acid, conferring unique solubility and reactivity properties.
Properties
IUPAC Name |
methyl 2-amino-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLVWDYDERUGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218276-81-3 | |
| Record name | methyl 2-amino-2-(oxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Ethyl 2-amino-2-(oxolan-3-yl)acetate
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- CAS : 87439-10-9
- Key Differences :
- The ethyl ester group replaces the methyl ester, increasing hydrophobicity and molecular weight.
- Boiling and melting points are expected to be higher than the methyl variant due to increased van der Waals interactions.
- Applications in synthesis may differ due to slower hydrolysis kinetics of the ethyl ester compared to methyl.
Methyl 2-amino-2-(oxetan-3-yl)acetate
- Molecular Formula: C₈H₁₃NO₇ (oxalic acid salt)
- CAS : 1638759-46-2
- Key Differences: The oxetane ring (4-membered) replaces oxolane (5-membered), introducing higher ring strain. Oxetane’s reduced stability may enhance reactivity in ring-opening reactions compared to oxolane derivatives. The oxalic acid salt form improves aqueous solubility but limits compatibility in non-polar solvents.
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
- Molecular Formula: C₁₀H₁₃NO₃·HCl
- CAS: Not explicitly listed; referenced in commercial catalogs
- Key Differences: Replacement of the oxolane ring with a 4-methoxyphenyl group introduces aromaticity and resonance effects. The methoxy group enhances electron-donating properties, altering acidity (pKa) of the amino group. Reduced solubility in polar solvents compared to oxolane derivatives due to the hydrophobic aryl group.
Structural and Functional Analysis
Impact of Ester Group Variation
- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2-amino-2-(oxolan-3-yl)acetate) hydrolyze faster under basic conditions due to lower steric hindrance . Ethyl esters offer better lipid solubility, advantageous in drug delivery systems.
Ring System Comparisons
Substituent Effects
- Dimethyl vs. Unsubstituted oxolane allows greater flexibility, enabling broader interaction profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
